mGlu5 Negative Allosteric Modulation: IC50 Comparison Against Established NAMs
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate exhibits negative allosteric modulator (NAM) activity at the rat mGlu5 receptor with an IC50 of 161 nM in a Ca2+ mobilization assay [1]. This potency positions it as a moderately active mGlu5 NAM, offering a distinct pharmacological profile compared to both the high-potency tool compounds (e.g., MTEP IC50 = 5 nM) and weaker analogs (e.g., VU6043653 IC50 = 325 nM). The compound's activity is well within the range of other development-stage mGlu5 NAMs such as fenobam (IC50 = 87 nM) and VU0652835 (IC50 = 81 nM) [2].
| Evidence Dimension | mGlu5 NAM activity (IC50) |
|---|---|
| Target Compound Data | 161 nM |
| Comparator Or Baseline | MPEP: 36 nM; MTEP: 5 nM; VU0652835: 81 nM; fenobam: 87 nM; VU6043653: 325 nM |
| Quantified Difference | Target compound is 4.5-fold less potent than MPEP, 32-fold less potent than MTEP, but 2.0-fold more potent than VU6043653 |
| Conditions | Rat mGlu5 receptor expressed in HEK293A cells; inhibition of EC80 glutamate-induced Ca2+ mobilization |
Why This Matters
This specific IC50 value enables researchers to select the compound as a moderate-potency mGlu5 NAM tool with a distinct chemical scaffold, avoiding the extreme potency or off-target profiles of classical mGlu5 ligands.
- [1] BindingDB. BDBM50457518 (CHEMBL4205817): IC50 161 nM for negative allosteric modulator activity at rat mGlu5 receptor. View Source
- [2] Abcam. MPEP hydrochloride (ab120008): IC50 = 36 nM for mGlu5 antagonist activity. View Source
